molecular formula C11H12BrNOS B2489930 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole CAS No. 157833-28-8

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B2489930
CAS No.: 157833-28-8
M. Wt: 286.19
InChI Key: HBOKCXDFZREDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole is a bicyclic thiazole derivative characterized by a 4,5-dihydrothiazole core substituted with a bromomethyl group at position 5 and a 4-methoxyphenyl moiety at position 2.

Properties

IUPAC Name

5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOKCXDFZREDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC(S2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320353
Record name 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

157833-28-8
Record name 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and an α-haloketone.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

    Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include 5-(Formyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole and 5-(Carboxyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole.

    Reduction: Products include 5-(Methyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole.

    Substitution: Products vary depending on the nucleophile used, such as 5-(Aminomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole.

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole has been evaluated for its effectiveness against various microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

These results suggest that the compound possesses moderate to good activity against common bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Applications

The anticancer potential of thiazole derivatives has also been extensively studied. The compound has shown promising results in inhibiting tumor cell proliferation through various mechanisms, including modulation of key signaling pathways associated with cancer growth.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant anti-tumor activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
5-(Bromomethyl)-2-(4-methoxyphenyl)...MCF-7 (breast cancer)7.94
5-(Bromomethyl)-2-(4-methoxyphenyl)...HeLa (cervical cancer)6.35

The IC50 values suggest that this compound could be a potential therapeutic agent in oncology, particularly for breast and cervical cancers.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the dihydrothiazole core and pendant aryl groups. Key comparisons include:

Compound Substituents Key Properties/Activities Reference
Target Compound 5-Bromomethyl, 2-(4-methoxyphenyl) Hypothesized antimicrobial/anticancer activity (based on analogs)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-FPh)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 4-Chlorophenyl, fluorophenyl, triazolyl Antimicrobial activity (specific data not provided); isostructural with bromo analog
4-(4-Fluorophenyl)-2-(5-(4-FPh)-3-(1-(4-FPh)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) 4-Fluorophenyl, fluorophenyl, triazolyl Isostructural with compound 4; crystallizes in triclinic P¯I symmetry
Compound 77a (EGFR inhibitor) 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole IC50 = 145.1 nM (EGFR inhibition)
IDOMOF 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Structural data (X-ray crystallography); no reported bioactivity
2-(Z-1,2-Diferrocenylvinyl)-4,5-dihydro-1,3-thiazole Ferrocenyl vinyl, dihydrothiazole Redox potentials: E(I) = 0.251 V, E(II) = 0.408 V

Key Observations:

  • Halogen vs. Methoxy Substitution: Chloro/bromo substituents (e.g., in compounds 4 and IDOMOF) enhance electrophilicity and may improve binding to hydrophobic pockets in biological targets.
  • Bioactivity Trends: Compound 77a’s dichlorophenyl and methoxyphenyl substituents synergize for EGFR inhibition, highlighting the importance of balanced electronic and steric effects. The target compound’s bromomethyl group may similarly enhance reactivity in covalent binding scenarios .

Physicochemical and Electronic Properties

  • Redox Behavior: Dihydrothiazole derivatives exhibit redox potentials influenced by substituents. For example, replacing a dihydrooxazole with a dihydrothiazole (as in the target compound) increases redox potentials (E(I) = 0.251 V vs. 0.116 V for oxazole analogs), suggesting greater stability in oxidative environments .

Biological Activity

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C11H12BrNOSC_{11}H_{12}BrNOS. Its structure can be represented as follows:

  • SMILES : COC1=CC=C(C=C1)C2=NCC(S2)CBr
  • InChI : InChI=1S/C11H12BrNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,10H,6-7H2,1H3

Biological Activity Overview

The biological activity of thiazole derivatives, including this compound, has been widely studied. Key areas of interest include:

1. Antitumor Activity
Recent studies have indicated that thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds with similar thiazole structures demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
  • The presence of electron-donating groups like methoxy on the phenyl ring enhances antitumor activity .

2. Anticonvulsant Properties
Thiazole derivatives have also shown promise in anticonvulsant activity. In a series of tests:

  • Certain compounds displayed a high degree of efficacy in preventing seizures in animal models .

3. Antimicrobial Activity
The antimicrobial potential of thiazoles is notable:

  • Some derivatives have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin and norfloxacin .
  • The structure–activity relationship (SAR) indicates that substituents on the thiazole ring significantly influence antimicrobial potency.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorIC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines
AnticonvulsantEffective in eliminating tonic extensor phase in seizure models
AntimicrobialComparable activity to ampicillin against S. aureus and other pathogens

Case Study: Antitumor Activity

A study conducted on a series of thiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines. The presence of a methoxy group was particularly noted to increase activity due to its electron-donating properties .

Q & A

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine derivatives in ethanol under controlled conditions yields the dihydrothiazole core. Key steps include optimizing solvent choice (e.g., ethanol or DMF), reaction time (3–18 hours), and stoichiometric ratios of precursors. Post-synthesis purification often involves recrystallization from ethanol or DMF-water mixtures, achieving yields of 65–86% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR/FT-IR : Proton environments (e.g., bromomethyl groups) are identified via 1H^1H-NMR (δ 3.5–4.5 ppm for CH2_2Br) and 13C^{13}C-NMR (δ 40–50 ppm for C-Br). FT-IR confirms C-Br stretching (~550–600 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., C-Br: ~1.9–2.0 Å) and dihedral angles between the thiazole and methoxyphenyl moieties (e.g., 10–15°). Data-to-parameter ratios >15 and R-factors <0.06 ensure structural accuracy .

Q. What preliminary biological activities have been reported for this compound?

Analogous thiazole derivatives exhibit antimicrobial, anti-inflammatory, and antioxidant activities. For instance, 3-(thienyl)pyrazole-thiazole hybrids show IC50_{50} values of 5–20 µM against Gram-positive bacteria. Activity is linked to bromine’s electronegativity and the methoxy group’s electron-donating effects .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or purity issues. Methodological solutions include:

  • Standardizing assays (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-validating results with orthogonal techniques (e.g., MIC assays vs. time-kill curves).
  • Purity verification via HPLC (>95%) and elemental analysis .

Q. How is diastereoselectivity analyzed during synthesis?

Diastereomers form due to the thiazoline ring’s non-planarity. Techniques include:

  • X-ray Diffraction : Crystallographic data (e.g., torsion angles N4–C11–C12–C13 = -6.8°) distinguish axial vs. equatorial substituents .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB, hexane:isopropanol mobile phase) .

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methoxyphenyl groups lower LUMO energy by 0.5–1.0 eV, enhancing electrophilic interactions .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 or bacterial FabH). Docking scores correlate with experimental IC50_{50} values (R2^2 >0.7) .

Methodological Considerations

  • Crystallographic Refinement : Use software like WinGX or SHELXL for data processing. Key parameters: RintR_{\text{int}} <0.05, completeness >98% .
  • Synthetic Scalability : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis without yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.